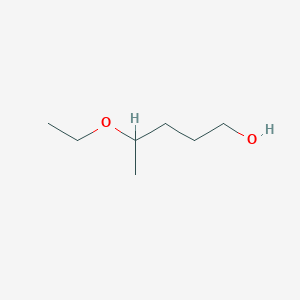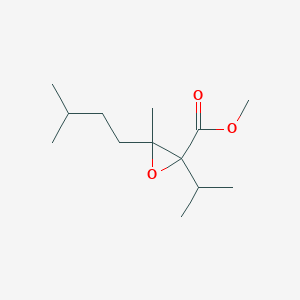
Methyl 3-isopentyl-2-isopropyl-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by its complex structure, which includes multiple methyl groups and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the ester group: The esterification reaction can be carried out by reacting the oxirane intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: Reduction of the ester group can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its reactivity may be exploited in the modification of biomolecules.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may serve as an intermediate in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring and the ester group. The oxirane ring is highly strained and can undergo ring-opening reactions, while the ester group can participate in hydrolysis or transesterification reactions. These reactions can lead to the formation of various products that may interact with molecular targets and pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(propan-2-yl)oxirane-2-carboxylate: Lacks the additional methyl and butyl groups.
Ethyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of multiple methyl groups and the oxirane ring make it a versatile compound for various chemical transformations.
Propiedades
Fórmula molecular |
C13H24O3 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
methyl 3-methyl-3-(3-methylbutyl)-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-9(2)7-8-12(5)13(16-12,10(3)4)11(14)15-6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
HGZWQJBQIGDTAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(C(O1)(C(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


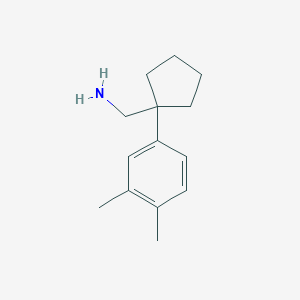
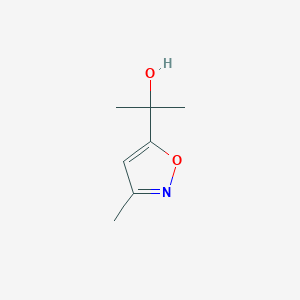
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)

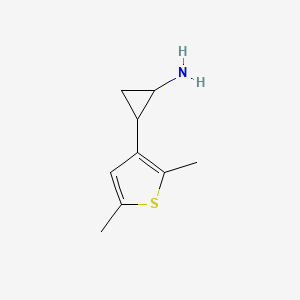
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
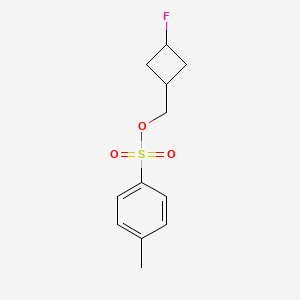
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
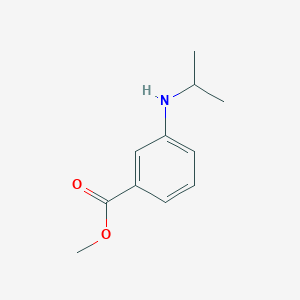
![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)

